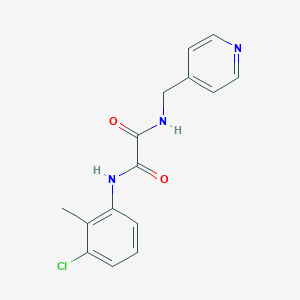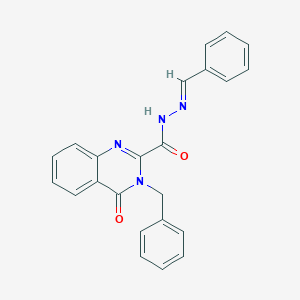![molecular formula C21H23BrCl2N4O2 B480255 N~1~-(4-bromophenyl)-N~2~-{2-[4-(2,6-dichlorobenzyl)-1-piperazinyl]ethyl}ethanediamide CAS No. 489396-65-8](/img/structure/B480255.png)
N~1~-(4-bromophenyl)-N~2~-{2-[4-(2,6-dichlorobenzyl)-1-piperazinyl]ethyl}ethanediamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-bromophenyl)-N’-{2-[4-(2,6-dichlorobenzyl)piperazin-1-yl]ethyl}ethanediamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a bromophenyl group, a dichlorobenzyl group, and a piperazine ring, making it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-N’-{2-[4-(2,6-dichlorobenzyl)piperazin-1-yl]ethyl}ethanediamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-bromophenylamine with 2,6-dichlorobenzyl chloride in the presence of a base to form an intermediate. This intermediate is then reacted with piperazine and ethylenediamine under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving precise control of reaction conditions such as temperature, pressure, and pH. Advanced purification techniques like recrystallization and chromatography may be employed to ensure the final product meets industrial standards.
化学反応の分析
Types of Reactions
N-(4-bromophenyl)-N’-{2-[4-(2,6-dichlorobenzyl)piperazin-1-yl]ethyl}ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in an aqueous medium for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of new compounds with substituted functional groups.
科学的研究の応用
N-(4-bromophenyl)-N’-{2-[4-(2,6-dichlorobenzyl)piperazin-1-yl]ethyl}ethanediamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-(4-bromophenyl)-N’-{2-[4-(2,6-dichlorobenzyl)piperazin-1-yl]ethyl}ethanediamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
- N-(4-bromophenyl)acetamide
- N-(4-bromophenyl)sulfonylbenzoyl-L-valine
- 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol
Uniqueness
N-(4-bromophenyl)-N’-{2-[4-(2,6-dichlorobenzyl)piperazin-1-yl]ethyl}ethanediamide is unique due to its combination of bromophenyl, dichlorobenzyl, and piperazine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
CAS番号 |
489396-65-8 |
|---|---|
分子式 |
C21H23BrCl2N4O2 |
分子量 |
514.2g/mol |
IUPAC名 |
N'-(4-bromophenyl)-N-[2-[4-[(2,6-dichlorophenyl)methyl]piperazin-1-yl]ethyl]oxamide |
InChI |
InChI=1S/C21H23BrCl2N4O2/c22-15-4-6-16(7-5-15)26-21(30)20(29)25-8-9-27-10-12-28(13-11-27)14-17-18(23)2-1-3-19(17)24/h1-7H,8-14H2,(H,25,29)(H,26,30) |
InChIキー |
NLFUERKMHZOESP-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCNC(=O)C(=O)NC2=CC=C(C=C2)Br)CC3=C(C=CC=C3Cl)Cl |
正規SMILES |
C1CN(CCN1CCNC(=O)C(=O)NC2=CC=C(C=C2)Br)CC3=C(C=CC=C3Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[(4-chlorophenyl)methyl]-N-[2-[4-(3-nitrobenzoyl)piperazin-1-yl]ethyl]oxamide](/img/structure/B480180.png)
![N~1~-{2-[4-(2-chlorobenzoyl)-1-piperazinyl]ethyl}-N~2~-isopropylethanediamide](/img/structure/B480181.png)
![N-benzyl-N'-(2-{4-[(4-tert-butylphenyl)carbonyl]piperazin-1-yl}ethyl)ethanediamide](/img/structure/B480183.png)
![N'-(4-bromophenyl)-N-[2-[4-(4-methoxybenzoyl)piperazin-1-yl]ethyl]oxamide](/img/structure/B480186.png)
![N-(4-bromophenyl)-N'-(2-{4-[(2,4-dichlorophenyl)carbonyl]piperazin-1-yl}ethyl)ethanediamide](/img/structure/B480189.png)
![N-{2-[4-(2,6-difluorobenzoyl)piperazin-1-yl]ethyl}-N'-(4-methoxyphenyl)ethanediamide](/img/structure/B480190.png)
![2-{3-nitrophenyl}-3a-methyl-9-phenyltetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione](/img/structure/B480191.png)

![N-[2-[4-(3,4-dichlorobenzoyl)piperazin-1-yl]ethyl]-N'-(4-ethylphenyl)oxamide](/img/structure/B480201.png)
![N-Benzyl-N'-{2-[4-(4-fluoro-benzoyl)-piperazin-1-yl]-ethyl}-oxalamide](/img/structure/B480250.png)
![N'-(4-bromophenyl)-N-[2-[4-(2-methylbenzoyl)piperazin-1-yl]ethyl]oxamide](/img/structure/B480252.png)
![N-[2-[4-(4-methylbenzoyl)piperazin-1-yl]ethyl]-N'-propan-2-yloxamide](/img/structure/B480253.png)
![N~1~-(4-bromo-3-methylphenyl)-N~2~-{2-[4-(phenylsulfonyl)-1-piperazinyl]ethyl}ethanediamide](/img/structure/B480254.png)

